molecular formula C10H8KO4P B1612509 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) CAS No. 100929-85-9

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

Cat. No.: B1612509
CAS No.: 100929-85-9
M. Wt: 262.24 g/mol
InChI Key: HLDMCOOHPHVMCN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphate potassium salt can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl₃) in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of 1-naphthyl phosphate potassium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Scientific Research Applications

Scientific Research Applications

1-Naphthalenol derivatives have been widely studied for their potential applications in various fields:

Biochemical Research

1-Naphthalenol derivatives are often used as substrates or inhibitors in enzyme assays. For example, they can serve as phosphatase substrates due to the presence of the phosphate group, which can be hydrolyzed by phosphatases. This property is crucial in studying enzymatic activity and regulation in biochemical pathways.

Analytical Chemistry

The compound can be utilized in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of phosphates in environmental samples. Its unique structure allows for specific interactions with various analytes, enhancing sensitivity and selectivity.

Material Science

Due to its phosphoric acid moiety, 1-naphthalenol dihydrogen phosphate can be incorporated into polymer matrices to improve their flame retardant properties. Research has shown that adding phosphate esters to polymers can significantly enhance their thermal stability and reduce flammability.

Agricultural Applications

1-Naphthalenol, dihydrogen phosphate is also explored for its potential use in agriculture:

  • Fertilizer Component : As a source of phosphorus, it can be used in fertilizers to promote plant growth. Phosphorus is essential for energy transfer and photosynthesis in plants.
  • Soil Amendment : The compound may improve soil nutrient availability and enhance microbial activity, leading to better crop yields.

Pharmaceutical Applications

1-Naphthalenol derivatives have been investigated for their pharmaceutical potential:

  • Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases where phosphatases play a critical role.
  • Formulations : It can be included in pharmaceutical formulations as a buffering agent due to its pH-stabilizing properties.

Data Table: Comparative Applications

Application AreaSpecific UseBenefits
Biochemical ResearchEnzyme assaysSubstrate for phosphatases
Analytical ChemistryHPLC detectionHigh sensitivity and selectivity
Material ScienceFlame retardant polymersEnhanced thermal stability
AgricultureFertilizer componentPromotes plant growth
PharmaceuticalDrug developmentModulates enzyme activity

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-naphthalenol derivatives could effectively inhibit specific phosphatases involved in cancer progression. The inhibition was characterized by kinetic assays showing a significant reduction in enzyme activity at low concentrations of the compound.

Case Study 2: Polymer Enhancement

Research published in a materials science journal indicated that incorporating 1-naphthalenol dihydrogen phosphate into polyvinyl chloride (PVC) significantly improved its flame retardancy compared to standard formulations without phosphates. The treated PVC showed a reduction in flammability by up to 30%.

Mechanism of Action

1-Naphthyl phosphate potassium salt exerts its effects by inhibiting the activity of phosphatases. It acts as a substrate for these enzymes, leading to the release of 1-naphthol upon hydrolysis. The released 1-naphthol can then be detected through various analytical methods, including fluorescence and colorimetric assays . The inhibition of phosphatases affects various cellular processes, including signal transduction and metabolic pathways .

Biological Activity

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound is recognized for its potential biological activities, which include enzyme interactions and possible therapeutic applications.

  • Chemical Formula : C_{10}H_{11}O_4P·K
  • Molecular Weight : 236.25 g/mol
  • CAS Number : 100929-85-9

Enzymatic Role

1-Naphthalenol, dihydrogen phosphate, monopotassium salt is primarily studied for its role as a substrate or inhibitor in enzymatic reactions. It is known to interact with various enzymes, influencing biochemical pathways. For instance, its phosphate group can participate in phosphorylation reactions, which are critical for many cellular processes.

Case Studies and Research Findings

  • Enzymatic Inhibition : Research has demonstrated that this compound can inhibit certain phosphatases, enzymes responsible for removing phosphate groups from molecules. Such inhibition can lead to altered metabolic pathways and has implications in cancer research where phosphatase activity is often dysregulated.
  • Toxicological Studies : A significant body of research has focused on the toxicological profile of naphthalene derivatives, including 1-naphthalenol. Studies indicate that exposure to high concentrations can lead to adverse effects such as cytotoxicity and genotoxicity in various cell lines. For example, a study highlighted the increased incidence of bladder cancer among workers exposed to naphthalene compounds due to their carcinogenic potential .
  • Pharmacological Applications : Investigations into the pharmacological properties of this compound have suggested potential therapeutic uses. For instance, it has been explored as a candidate for drug formulation due to its solubility and ability to act as a buffering agent in pharmaceutical preparations .

Data Table: Biological Activities and Effects

Biological Activity Description Reference
Enzyme InhibitionInhibits specific phosphatases
CytotoxicityInduces cell death at high concentrations
GenotoxicityCauses DNA damage in exposed cell lines
Therapeutic PotentialExplored as a drug formulation component

Safety and Toxicity

The safety profile of 1-naphthalenol, dihydrogen phosphate, monopotassium salt indicates potential hazards associated with its use. Toxicological assessments have shown that while the compound can be beneficial in controlled doses, excessive exposure may lead to serious health risks.

  • Toxic Effects : Symptoms of toxicity may include respiratory distress and skin irritation.
  • Regulatory Status : The compound is subject to regulatory scrutiny due to its potential carcinogenic effects linked to prolonged exposure in occupational settings .

Q & A

Basic Research Questions

Q. How is 1-naphthalenol, dihydrogen phosphate, monopotassium salt synthesized, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves phosphorylation of 1-naphthol using phosphoric acid followed by neutralization with potassium hydroxide. Key parameters include:

  • Reagent stoichiometry : Excess phosphoric acid ensures complete esterification of 1-naphthol.
  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., di-ester formation).
  • Purification : Recrystallization from aqueous ethanol removes unreacted starting materials and byproducts .
  • pH adjustment : Neutralization with KOH must be gradual to avoid local overheating, which degrades the product .

Q. What spectroscopic methods are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/³¹P NMR : Confirm the esterification of the phosphate group to the naphthol ring (δ ~4–5 ppm for phosphate protons; ³¹P signal near 0 ppm).
  • FT-IR : Peaks at 1250–1200 cm⁻¹ (P=O stretch) and 1050–950 cm⁻¹ (P-O-C stretch) validate the phosphate ester bond.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 263.25 (monopotassium adduct) confirm molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis of the phosphate ester bond.
  • Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize oxidation.
  • Stability monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) detects degradation products like free 1-naphthol .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzymatic assay data when using this compound as a substrate?

  • Methodological Answer : Contradictions may arise from:

  • Enzyme specificity : Validate phosphatase activity using a positive control (e.g., p-nitrophenyl phosphate).
  • Interfering ions : Chelate divalent cations (e.g., Mg²⁺) with EDTA to prevent non-specific hydrolysis.
  • Substrate purity : Pre-purify the compound via ion-exchange chromatography to remove residual free phosphate .
  • Buffer optimization : Use Tris-HCl (pH 7.4) instead of carbonate buffers to avoid pH shifts during assays .

Q. How does the choice of counterion (monopotassium vs. disodium) affect the compound’s reactivity in phosphorylation reactions?

  • Methodological Answer :

  • Solubility : The monopotassium salt has higher solubility in polar solvents (e.g., water) compared to disodium salts, enabling faster reaction kinetics in aqueous systems .
  • Ionic strength : Potassium ions reduce electrostatic repulsion between negatively charged substrates and enzymes (e.g., alkaline phosphatase), enhancing catalytic efficiency .
  • Crystallization behavior : Potassium salts often form smaller crystals, improving bioavailability in kinetic studies .

Q. What are the mechanisms of photodegradation of this compound under varying light conditions?

  • Methodological Answer :

  • Pathways : UV light (254 nm) cleaves the P-O bond, releasing 1-naphthol and phosphate. Secondary oxidation of 1-naphthol produces quinones.
  • Experimental design : Accelerate degradation using a UV chamber; monitor via TLC (silica gel, ethyl acetate:methanol 3:1) and quantify residues with LC-MS.
  • Mitigation : Add antioxidants (e.g., ascorbic acid) or use amber glassware to suppress radical-mediated degradation .

Properties

CAS No.

100929-85-9

Molecular Formula

C10H8KO4P

Molecular Weight

262.24 g/mol

IUPAC Name

potassium;naphthalen-1-yl hydrogen phosphate

InChI

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1

InChI Key

HLDMCOOHPHVMCN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

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